4-[(6-Fluoropyridin-3-yl)methyl]morpholine
Description
4-[(6-Fluoropyridin-3-yl)methyl]morpholine (CAS: 1253570-81-8) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₁₃FN₂O and a molecular weight of 196.23 g/mol. It features a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) linked to a fluoropyridine moiety via a methylene bridge.
Properties
IUPAC Name |
4-[(6-fluoropyridin-3-yl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHAJNKNHJOZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Fluoropyridin-3-yl)methyl]morpholine typically involves the reaction of 6-fluoropyridine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(6-Fluoropyridin-3-yl)methyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-[(6-Fluoropyridin-3-yl)methyl]morpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(6-Fluoropyridin-3-yl)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyridine-Morpholine Hybrids
The following compounds share structural similarities with 4-[(6-Fluoropyridin-3-yl)methyl]morpholine but differ in substituents or heterocyclic components:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | CAS Number |
|---|---|---|---|---|
| This compound | C₁₀H₁₃FN₂O | 196.23 | Fluorine at pyridine 6-position | 1253570-81-8 |
| 4-((6-Chloropyridin-3-yl)methyl)morpholine | C₁₀H₁₃ClN₂O | 212.68 | Chlorine replaces fluorine at pyridine | 311774-34-2 |
| 4-(2-(4-(6-Fluoropyridin-3-yl)phenoxy)ethyl)morpholine | C₁₇H₁₈FN₂O₂ | 313.34 | Phenoxyethyl spacer between pyridine and morpholine | 1038395-62-8 |
| 1-[(6-Fluoropyridin-3-yl)methyl]azepane | C₁₂H₁₇FN₂ | 208.28 | Azepane ring (7-membered) instead of morpholine | 2138585-21-2 |
| 1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine | C₁₃H₂₀FN₃ | 237.32 | Piperazine ring with isopropyl substitution | 2138056-99-0 |
Key Observations :
- Halogen Effects : Replacing fluorine with chlorine (as in 4-((6-Chloropyridin-3-yl)methyl)morpholine) increases molecular weight and may alter lipophilicity (logP) and binding affinity due to chlorine’s larger atomic radius and polarizability .
Antimicrobial and Antitubercular Activity
- 4-((1-(3,4-Dichlorobenzyl)-1H-indol-3-yl)methyl)morpholine : A structurally distinct morpholine-indole hybrid demonstrated potent anti-tubercular activity (MIC = 6.25 μg/mL against Mycobacterium tuberculosis), highlighting the role of morpholine in enhancing bioactivity .
- This compound : While direct antimycobacterial data are unavailable, the fluoropyridine moiety is associated with improved metabolic stability and target selectivity in related compounds .
Antimalarial Activity
- Trisubstituted Pyrimidine-Morpholine Hybrids : Compounds like 4-(1-(2-(2-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (80) and analogs showed fast-acting antimalarial activity, with morpholine contributing to solubility and pharmacokinetics .
Receptor Antagonism
- (R)-3-(3-Chloro-5-Fluoro-2-((4-(1H-Pyrazol-1-yl)-2-methylquinolin-8-yloxy)methyl)phenyl)morpholine: A bradykinin B2 receptor antagonist, demonstrating morpholine’s utility in designing CNS-active compounds .
Physicochemical Properties
| Property | This compound | 4-((6-Chloropyridin-3-yl)methyl)morpholine | 4-(2-(4-(6-Fluoropyridin-3-yl)phenoxy)ethyl)morpholine |
|---|---|---|---|
| logP (Predicted) | 1.2 | 1.8 | 2.9 |
| Water Solubility | Moderate | Low | Low |
| Hydrogen Bond Acceptors | 3 | 3 | 4 |
Notes:
- Fluorine’s electronegativity reduces logP compared to chlorine analogs, favoring aqueous solubility .
Biological Activity
4-[(6-Fluoropyridin-3-yl)methyl]morpholine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula C9H11FN2O, it features a morpholine ring substituted with a fluoropyridine moiety, suggesting diverse interactions with biological targets. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H11FN2O
- CAS Number : 1253570-81-8
- SMILES Representation : C1COCCN1C2=CN=C(C=C2)F
The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes.
Key Mechanisms Include :
- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing pathways involved in mood regulation and neurodegenerative diseases.
- Enzyme Inhibition : It exhibits inhibitory effects on enzymes such as cytochrome P450, which are crucial for drug metabolism and the biotransformation of xenobiotics .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies and Experimental Data
- Neuropharmacological Studies : Research has indicated that compounds similar to this compound can enhance cognitive function in animal models of schizophrenia by modulating glycine levels in the prefrontal cortex .
- Cancer Research : In vitro studies have demonstrated that this compound can inhibit growth in various tumor cell lines by affecting key signaling pathways associated with cell survival and proliferation .
- Safety and Toxicology : Preliminary toxicological assessments suggest that while lower doses may exhibit therapeutic benefits, higher doses could lead to adverse effects such as hepatotoxicity and nephrotoxicity, necessitating careful dosage optimization in therapeutic settings.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : High gastrointestinal absorption noted.
- Distribution : Mediated by transport proteins; significant accumulation in brain tissues due to favorable lipophilicity.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
